molecular formula C7H5N3O3 B1584626 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide CAS No. 74420-06-7

1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide

Cat. No. B1584626
CAS RN: 74420-06-7
M. Wt: 179.13 g/mol
InChI Key: WOIAIVJWNRFBGP-UHFFFAOYSA-N
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Description

“1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide” is a chemical compound with the molecular formula C7H5N3O3 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which is a heterocyclic molecule that can be utilized as a pharmaceutical building block .


Molecular Structure Analysis

The molecular structure of “1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide” include a molecular weight of 179.13 . It has a melting point of 229-230.5 °C (decomp), a predicted boiling point of 463.3±48.0 °C, and a predicted density of 1.68±0.1 g/cm3 .

Scientific Research Applications

Cancer Therapy

  • Scientific Field: Oncology
  • Summary of Application: The compound is used as a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application: The compound was tested in vitro against breast cancer 4T1 cells. It inhibited cell proliferation and induced apoptosis .
  • Results: The compound exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . It significantly inhibited the migration and invasion of 4T1 cells .

Immunomodulation

  • Scientific Field: Immunology
  • Summary of Application: The compound is used as an immunomodulator targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
  • Methods of Application: The compound was chemically modified and tested for its JAK3 inhibitory activity .
  • Results: The compound was identified as a potent, moderately selective JAK3 inhibitor. It showed an immunomodulating effect on interleukin-2-stimulated T cell proliferation .

Treatment of Hyperglycemia and Related Disorders

  • Scientific Field: Endocrinology
  • Summary of Application: The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
  • Methods of Application: The compound was tested for its efficacy to reduce blood glucose .
  • Results: The compound showed efficacy in reducing blood glucose, suggesting potential applications in the treatment of type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Fibroblast Growth Factor Receptor Inhibitor

  • Scientific Field: Oncology
  • Summary of Application: The compound is used as a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application: The compound was tested in vitro against breast cancer 4T1 cells. It inhibited cell proliferation and induced apoptosis .
  • Results: The compound exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . It significantly inhibited the migration and invasion of 4T1 cells .

Synthesis and Biomedical Applications

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: The compound is used in the synthesis of a wide range of biomedical applications .
  • Methods of Application: The compound was chemically modified and tested for its efficacy in various biomedical applications .
  • Results: The compound showed efficacy in a wide range of biomedical applications, suggesting potential applications in various fields .

Anticancer Targeting Agent

  • Scientific Field: Oncology
  • Summary of Application: The compound is used as an anticancer targeting agent .
  • Methods of Application: The compound was chemically modified and tested for its efficacy as an anticancer agent .
  • Results: The compound showed efficacy as an anticancer agent, suggesting potential applications in cancer therapy .

Fibroblast Growth Factor Receptor Inhibitor

  • Scientific Field: Oncology
  • Summary of Application: The compound is used as a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application: The compound was tested in vitro against breast cancer 4T1 cells. It inhibited cell proliferation and induced apoptosis .
  • Results: The compound exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . It significantly inhibited the migration and invasion of 4T1 cells .

Synthesis and Biomedical Applications

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: The compound is used in the synthesis of a wide range of biomedical applications .
  • Methods of Application: The compound was chemically modified and tested for its efficacy in various biomedical applications .
  • Results: The compound showed efficacy in a wide range of biomedical applications, suggesting potential applications in various fields .

Anticancer Targeting Agent

  • Scientific Field: Oncology
  • Summary of Application: The compound is used as an anticancer targeting agent .
  • Methods of Application: The compound was chemically modified and tested for its efficacy as an anticancer agent .
  • Results: The compound showed efficacy as an anticancer agent, suggesting potential applications in cancer therapy .

properties

IUPAC Name

7-hydroxy-4-nitropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-9-4-2-6(10(12)13)5-1-3-8-7(5)9/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIAIVJWNRFBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=C(C=CN2O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348635
Record name 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide

CAS RN

74420-06-7
Record name 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide
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1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide
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1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide
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1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide
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1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide
Reactant of Route 6
1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide

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